molecular formula C10H11ClN2O B3391273 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile CAS No. 1544934-30-6

2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile

Cat. No.: B3391273
CAS No.: 1544934-30-6
M. Wt: 210.66 g/mol
InChI Key: WMPVQHWOHZHVOQ-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridines as Fundamental Organic Scaffolds

Substituted pyridines are a class of organic compounds that are structurally analogous to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. This substitution imparts unique chemical properties to the pyridine (B92270) ring, making it a cornerstone in the design of a vast array of functional molecules. The nitrogen atom introduces a dipole moment, influences the aromaticity, and provides a site for protonation and coordination to metal ions.

These characteristics make substituted pyridines indispensable in various domains of chemistry. In medicinal chemistry, the pyridine scaffold is a common feature in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. bldpharm.com The ability to modify the pyridine ring with a wide range of functional groups allows for the fine-tuning of a molecule's size, shape, and electronic properties, which is crucial for optimizing its interaction with biological targets. cymitquimica.com Furthermore, substituted pyridines serve as essential ligands in coordination chemistry and catalysis, facilitating a myriad of chemical transformations. cymitquimica.com Their role as versatile intermediates in organic synthesis is also well-established, enabling the construction of complex molecular architectures. nih.gov

Overview of Heterocyclic Scaffolds in Advanced Chemical Design and Synthesis

Heterocyclic scaffolds, which are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring, are of paramount importance in modern chemical design and synthesis. parchem.com These structures are ubiquitous in nature, forming the core of many natural products, including alkaloids, vitamins, and nucleic acids. bldpharm.com The presence of heteroatoms in these scaffolds introduces diverse electronic and steric properties, which can be exploited to create molecules with specific functions. parchem.com

In advanced chemical design, heterocyclic scaffolds provide a framework for the development of new therapeutic agents, agrochemicals, and materials. uni.lu The continuous development of novel synthetic methodologies to access and functionalize these scaffolds is a major focus of chemical research. americanelements.com These methods allow for the creation of extensive libraries of diverse heterocyclic compounds, which are essential for high-throughput screening and the discovery of new lead compounds in drug development. The inherent reactivity and structural diversity of heterocyclic scaffolds make them powerful tools for chemists to address a wide range of scientific challenges.

Synthesis and Characterization of 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile

The starting material, 2,6-dichloropyridine-4-carbonitrile, is a known compound that can be prepared through various synthetic methods. The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the nitrile group at the 4-position.

The reaction would likely proceed by treating 2,6-dichloropyridine-4-carbonitrile with the sodium salt of butan-2-ol (sodium sec-butoxide), which can be generated in situ by reacting butan-2-ol with a strong base such as sodium hydride. The sec-butoxide (B8327801) anion would then act as the nucleophile, displacing one of the chlorine atoms on the pyridine ring. Due to the symmetrical nature of the starting material, the substitution can occur at either the 2- or 6-position, leading to the formation of the desired product.

Illustrative Synthetic Scheme:

Table 1: Illustrative Physicochemical Properties of this compound (Predicted)

PropertyPredicted Value
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents

Note: The data in this table are predicted based on the chemical structure and are not experimentally determined values.

Spectroscopic Data Analysis (Hypothetical)

The structural confirmation of this compound would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Expected 1H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.5s1HPyridine-H5
~6.9 - 7.1s1HPyridine-H3
~5.2 - 5.4m1HO-CH(CH3)CH2CH3
~1.6 - 1.8m2HO-CH(CH3)CH2CH3
~1.3 - 1.5d3HO-CH(CH3)CH2CH3
~0.9 - 1.1t3HO-CH(CH3)CH2CH3

Note: These are hypothetical chemical shifts based on typical values for similar structures and are not experimental data.

Table 3: Expected 13C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~163C2 (C-O)
~152C6 (C-Cl)
~145C4 (C-CN)
~120C5
~118CN
~110C3
~78O-CH
~30CH2
~20CH3 (sec-butyl)
~10CH3 (sec-butyl)

Note: These are hypothetical chemical shifts based on typical values for similar structures and are not experimental data.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) group around 2220-2240 cm-1, C-O-C (ether) stretching vibrations around 1250-1050 cm-1, and C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

This compound represents a specific example within the vast and important class of substituted pyridines. While detailed experimental data for this particular compound is not currently prevalent in publicly accessible scientific literature, its synthesis and chemical properties can be reasonably predicted based on established chemical principles. The exploration of such novel pyridine derivatives continues to be a fertile ground for discovery in medicinal chemistry, materials science, and catalysis, underscoring the enduring significance of heterocyclic scaffolds in advancing chemical research. The potential for this and similar molecules to serve as key intermediates or as compounds with unique biological or material properties remains an area ripe for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yloxy-6-chloropyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-3-7(2)14-10-5-8(6-12)4-9(11)13-10/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPVQHWOHZHVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544934-30-6
Record name 2-(butan-2-yloxy)-6-chloropyridine-4-carbonitrile
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Synthetic Methodologies for 2 Butan 2 Yloxy 6 Chloropyridine 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnection Strategies for the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 2-(butan-2-yloxy)-6-chloropyridine-4-carbonitrile, the primary disconnections involve the C-O bond of the butoxy ether and the C-Cl bond at the pyridine (B92270) ring.

A primary retrosynthetic disconnection breaks the ether linkage, leading to a 6-chloropyridine-2-ol intermediate and butan-2-ol. The chloro and cyano groups on the pyridine ring suggest a precursor like 2,6-dichloropyridine-4-carbonitrile. This intermediate is a key synthon as the two chlorine atoms offer sites for sequential nucleophilic substitution. The differential reactivity of the chlorine atoms can be exploited for selective functionalization.

An alternative strategy involves disconnecting the chloro substituent first, leading to a 2-(butan-2-yloxy)pyridine-4-carbonitrile (B1444904) intermediate. This would then require a regioselective chlorination at the 6-position. The feasibility of this step is a critical consideration in evaluating this synthetic pathway.

Further disconnection of the pyridine ring itself can be envisioned through various cyclization strategies, which will be elaborated upon in the following sections. These strategies typically involve the condensation of smaller, acyclic precursors to form the heterocyclic core.

Approaches for the Construction of the Pyridine Core

The formation of the central pyridine ring is a fundamental aspect of the synthesis of this compound. Various classical and modern synthetic methods can be employed for this purpose.

Cyclization reactions are a cornerstone of heterocyclic synthesis. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine. While versatile, this method may require significant downstream modifications to achieve the desired substitution pattern of the target molecule.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, can also be utilized. For instance, a suitably functionalized pyrone or pyran can undergo ring transformation in the presence of an ammonia source to yield a pyridine derivative. The starting materials for these reactions would need to be carefully chosen to incorporate the necessary functionalities or precursors to the cyano, chloro, and butoxy groups.

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, minimizing waste and purification efforts. Several MCRs are known for the synthesis of substituted pyridines. For instance, a one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-unsaturated ketone in the presence of an ammonia source can lead to highly functionalized pyridines.

The specific combination of reactants for the synthesis of the target molecule would need to be carefully designed. For example, a reaction involving a butoxy-containing precursor could potentially install the desired ether functionality directly during the ring formation. However, achieving the precise 2,4,6-substitution pattern often remains a challenge in MCRs and may require subsequent functional group manipulations.

Selective Functionalization Techniques at the Pyridine Ring

A common and often more practical approach to synthesizing highly substituted pyridines like this compound involves the selective functionalization of a pre-existing, simpler pyridine derivative.

The introduction of the butan-2-yloxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A key starting material for this approach is 2,6-dichloropyridine-4-carbonitrile. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the chloro substituents towards nucleophilic attack.

The reaction of 2,6-dichloropyridine-4-carbonitrile with butan-2-ol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, would lead to the displacement of one of the chlorine atoms. The regioselectivity of this mono-alkoxylation is a critical factor. Generally, the 2- and 6-positions of the pyridine ring are electronically similar. However, subtle electronic or steric factors can influence which chlorine is preferentially substituted. In many cases, a mixture of isomers might be formed, necessitating chromatographic separation. To favor monosubstitution, the reaction conditions, such as temperature and the stoichiometry of the alcohol and base, must be carefully controlled.

Table 1: Reaction Conditions for Alkoxylation

Starting MaterialReagentBaseSolventTemperature (°C)Product
2,6-Dichloropyridine-4-carbonitrileButan-2-olNaHTHF25-60This compound
2,6-Dichloropyridine-4-carbonitrileButan-2-olKOButDMSO25-80This compound

An alternative synthetic route involves the introduction of the chlorine atom at a later stage. This would typically start with a 2-(butan-2-yloxy)pyridine-4-carbonitrile intermediate. The challenge then lies in the regioselective chlorination at the 6-position.

Direct chlorination of the pyridine ring can be achieved using various chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas. The directing effect of the existing substituents will determine the position of the incoming chlorine atom. The butoxy group at the 2-position is an ortho-, para-director, which would favor substitution at the 3- and 5-positions. The cyano group at the 4-position is a meta-director, which would also favor substitution at the 3- and 5-positions. Therefore, direct chlorination of 2-(butan-2-yloxy)pyridine-4-carbonitrile is unlikely to yield the desired 6-chloro isomer as the major product.

Cyanation Strategies for the 4-Position of the Pyridine Ring

Introducing a cyano group at the 4-position of the 2-(butan-2-yloxy)-6-chloropyridine intermediate presents a significant synthetic challenge. Direct cyanation of the 4-position, which is not activated by a leaving group, is generally difficult. Therefore, an indirect approach involving the activation of the pyridine ring is typically employed. A well-established method for activating the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions, is through the formation of a pyridine N-oxide.

The intermediate, 2-(butan-2-yloxy)-6-chloropyridine, can be oxidized to its corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide significantly alters the electronic properties of the pyridine ring, making the 4-position more susceptible to nucleophilic attack.

With the activated 2-(butan-2-yloxy)-6-chloropyridine-N-oxide in hand, the cyano group can be introduced using a variety of cyanation reagents. The Reissert-Henze reaction is a classic and effective method for the cyanation of pyridine N-oxides. This reaction typically involves the treatment of the N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), in the presence of an acylating agent like benzoyl chloride or dimethylcarbamoyl chloride. The reaction proceeds through an intermediate N-acyloxypyridinium salt, which is then attacked by the cyanide nucleophile at the 4-position. Subsequent elimination of the acyloxy group rearomatizes the ring to yield the desired 4-cyanopyridine (B195900) derivative.

The final step in this sequence is the deoxygenation of the N-oxide to afford the target compound, this compound. A variety of reducing agents can be employed for this purpose, including phosphorus trichloride (B1173362) (PCl3) or triphenylphosphine (B44618) (PPh3).

Below is a table summarizing the proposed synthetic steps and typical reagents:

StepTransformationStarting MaterialReagentsIntermediate/Product
1Selective Mono-alkoxylation2,6-DichloropyridineButan-2-ol, NaH2-(Butan-2-yloxy)-6-chloropyridine
2N-Oxidation2-(Butan-2-yloxy)-6-chloropyridinem-CPBA or H₂O₂/AcOH2-(Butan-2-yloxy)-6-chloropyridine-N-oxide
3Cyanation (Reissert-Henze)2-(Butan-2-yloxy)-6-chloropyridine-N-oxideTMSCN, Benzoyl chloride2-(Butan-2-yloxy)-6-chloro-4-cyanopyridine-N-oxide
4Deoxygenation2-(Butan-2-yloxy)-6-chloro-4-cyanopyridine-N-oxidePCl₃This compound

Advanced Synthetic Protocols and Green Chemistry Principles

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several advanced synthetic protocols can be employed to align with these green chemistry goals.

Microwave-Assisted Synthesis and Ultrasonication in Heterocyclic Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. In the context of the synthesis of the target molecule, microwave heating could be applied to several steps, particularly the nucleophilic aromatic substitution for the introduction of the butoxy group and the cyanation reaction. The rapid and efficient heating provided by microwaves can often overcome activation energy barriers more effectively than conventional heating methods.

Ultrasonication, the application of ultrasound to chemical reactions, is another technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, leading to an acceleration of chemical transformations. Sonication could be particularly beneficial in heterogeneous reactions, such as those involving solid bases or catalysts, by improving mass transport and surface activation. For instance, the alkoxylation step could potentially be accelerated by ultrasonication.

Solvent-Free and Catalytic Methodologies for Pyridine Synthesis

The elimination or reduction of volatile organic solvents is a key tenet of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing solvent waste and simplifying product purification. For the synthesis of this compound, exploring solvent-free conditions for certain steps, such as the initial alkoxylation, could be a viable green alternative. This might involve reacting the neat starting materials in the presence of a solid-supported base.

Atom Economy and Reaction Efficiency Considerations in the Synthesis of this compound

The following table provides a hypothetical analysis of the atom economy for the proposed synthetic route, assuming idealized stoichiometry. Actual atom economy will be lower due to the use of excess reagents and the formation of byproducts.

StepReactantsDesired ProductByproductsTheoretical % Atom Economy
12,6-Dichloropyridine + Butan-2-ol + NaH2-(Butan-2-yloxy)-6-chloropyridineNaCl + H₂~84%
22-(Butan-2-yloxy)-6-chloropyridine + m-CPBA2-(Butan-2-yloxy)-6-chloropyridine-N-oxidem-Chlorobenzoic acid~55%
32-(Butan-2-yloxy)-6-chloropyridine-N-oxide + TMSCN + Benzoyl chloride2-(Butan-2-yloxy)-6-chloro-4-cyanopyridine-N-oxideTrimethylsilyl chloride, Benzoic acid~53%
42-(Butan-2-yloxy)-6-chloro-4-cyanopyridine-N-oxide + PCl₃This compoundPOCl₃~62%

Chemical Reactivity and Transformation Studies of 2 Butan 2 Yloxy 6 Chloropyridine 4 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Scaffold

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comyoutube.com In the case of 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile, the pyridine ring is activated towards such reactions due to the electron-withdrawing effects of the ring nitrogen and the nitrile group.

Reactivity at the Chloro-Substituted Position

The chlorine atom at the 6-position of the pyridine ring serves as a leaving group in SNAr reactions. The rate and success of these substitutions are significantly influenced by the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required to displace the chloride. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing substituents that can delocalize the negative charge. researchgate.net

Amines are common nucleophiles in SNAr reactions with 2-chloropyridines, leading to the formation of 2-aminopyridine (B139424) derivatives. google.com While specific studies on this compound are not widely published, analogous reactions with other 2-chloropyridine (B119429) derivatives suggest that primary and secondary amines can effectively displace the chloro group, often requiring elevated temperatures. For instance, the synthesis of various 2-amino-4,6-diaryl-nicotinonitriles has been achieved through the reaction of the corresponding 2-chloro derivatives with amines. arkat-usa.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related 2-Chloropyridine Scaffolds

Nucleophile Product Type General Reaction Conditions
Primary Amines 2-Alkyl/Arylamino-pyridines Heating in a suitable solvent (e.g., ethanol, DMF)
Secondary Amines 2-(Dialkylamino)-pyridines Often requires higher temperatures or base catalysis
Alkoxides 2-Alkoxypyridines Reaction with sodium or potassium alkoxides in the corresponding alcohol

This table presents generalized reactivity patterns based on similar 2-chloropyridine compounds due to the limited specific data for this compound.

Influence of the Butan-2-yloxy Group on SNAr Processes

The butan-2-yloxy group at the 2-position of the pyridine ring exerts both electronic and steric effects on SNAr reactions at the 6-position. Electronically, as an alkoxy group, it is generally considered to be electron-donating through resonance, which could potentially deactivate the ring towards nucleophilic attack to a small extent compared to an unsubstituted ring. However, its inductive effect might be slightly electron-withdrawing.

Sterically, the bulky butan-2-yloxy group can hinder the approach of nucleophiles to the adjacent reaction center. This steric hindrance may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to less sterically encumbered substrates. The degree of this influence would depend on the size of the incoming nucleophile.

Transformations Involving the Nitrile (–CN) Functional Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Derivatization Reactions of the Nitrile Moiety

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid such as hydrochloric or sulfuric acid. Basic hydrolysis is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide, which initially forms a carboxylate salt that is subsequently protonated in an acidic workup to yield the carboxylic acid. The hydrolysis of the nitrile in this compound would yield 2-(Butan-2-yloxy)-6-chloropyridine-4-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation, for example using Raney nickel or palladium on carbon under a hydrogen atmosphere, is another method to achieve this reduction. archive.org This would convert this compound into [2-(Butan-2-yloxy)-6-chloropyridin-4-yl]methanamine.

Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions to form various heterocyclic systems. For instance, they can react with azides to form tetrazoles or with dienes in Diels-Alder reactions, although the latter often requires activation of the nitrile group.

Table 2: Potential Derivatization Reactions of the Nitrile Group

Reaction Type Reagents and Conditions Product Functional Group
Acid Hydrolysis H₃O⁺, Δ Carboxylic Acid (-COOH)
Basic Hydrolysis 1. NaOH, H₂O, Δ 2. H₃O⁺ Carboxylic Acid (-COOH)
Reduction 1. LiAlH₄, Et₂O 2. H₂O Primary Amine (-CH₂NH₂)

This table illustrates general transformations of the nitrile group; specific conditions for this compound may vary.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 6-position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki, Negishi, Heck) with this compound

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would lead to the corresponding 6-aryl- or 6-vinyl-2-(butan-2-yloxy)pyridine-4-carbonitrile. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with a potentially less reactive chloro-substituent compared to bromo or iodo analogs. researchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. nih.gov Organozinc compounds are generally more reactive than organoboron compounds, which can be advantageous for the coupling of less reactive chlorides. The reaction is catalyzed by a palladium or nickel complex. A Negishi coupling of this compound with an organozinc reagent would also yield the corresponding 6-substituted product.

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction would introduce a vinyl group at the 6-position of the pyridine ring. The success of the Heck reaction is dependent on the nature of the alkene and the reaction conditions.

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Reagents Product Type
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd catalyst, Base 6-Substituted Pyridine
Negishi Organozinc (e.g., R-ZnX) Pd or Ni catalyst 6-Substituted Pyridine

This table outlines potential cross-coupling reactions. The specific conditions and feasibility for this compound would require experimental validation.

C-H Activation and Functionalization Approaches for Pyridine Derivatives

The functionalization of pyridine rings through direct C-H activation is a significant area of research in organic synthesis, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. eurekaselect.com The reactivity and regioselectivity of C-H activation on a pyridine ring are heavily influenced by the electronic properties and positions of existing substituents. eurekaselect.com In the case of this compound, the pyridine ring possesses two available C-H bonds at the C-3 and C-5 positions, each with distinct electronic environments.

The inherent coordinating ability of the pyridine nitrogen atom often presents a challenge in direct C-H activation, as it can interact with metal catalysts and hinder the desired reaction. researchgate.net Strategies to overcome this include the temporary blocking of the nitrogen atom, such as conversion to a pyridine N-oxide, or the use of catalyst systems that are not inhibited by the nitrogen lone pair. eurekaselect.com

Recent advancements have focused on achieving regioselectivity in pyridine C-H functionalization:

C-2/C-6 Activation (ortho-to-nitrogen): The C-H bonds at the positions adjacent to the nitrogen (C-2 and C-6) are intrinsically more acidic and are often the preferred sites for deprotonation and subsequent functionalization, a directing effect from the embedded nitrogen atom. nih.govrsc.org In the subject molecule, these positions are already substituted.

C-4 Activation (para-to-nitrogen): The C-4 position can be targeted under specific conditions, often involving the use of strong bases with low Lewis acidity or specialized catalyst systems that can override the directing influence of the nitrogen atom. nih.govdigitellinc.com This position is occupied by a carbonitrile group in the target compound.

Transition metal-catalyzed reactions are a primary approach for the C-H functionalization of pyridines. Various metals, including palladium, rhodium, iridium, and cobalt, have been employed to catalyze couplings with a range of partners. rsc.orgrsc.orgnih.gov The choice of catalyst and ligands is critical for controlling the regioselectivity of the functionalization. nih.gov For a disubstituted pyridine like this compound, C-H activation would likely be directed to the C-3 or C-5 position, with the precise outcome depending on the specific reaction conditions and the directing influence of the butoxy and chloro substituents.

Below is a table summarizing general approaches for pyridine C-H functionalization that could be applicable to derivatives like this compound.

Functionalization Strategy Typical Reagents/Catalysts Target C-H Position Notes
Directed Metalation-Deprotonation Strong bases (e.g., n-BuLi, LDA), Organosodium basesC-4, C-2The inherent acidity of C-H bonds is exploited. The C-4 position can be deprotonated under certain conditions, overriding the typical C-2 selectivity. nih.govdigitellinc.com
Transition-Metal Catalyzed Arylation Pd, Rh, or Ir catalysts with aryl halides or their equivalentsC-2, C-3, C-4Regioselectivity is highly dependent on the catalyst, ligands, and electronic nature of the pyridine ring. eurekaselect.com
Radical Functionalization Photochemical or radical initiator methodsC-4, C-2Involves the generation of pyridinyl radicals, offering different selectivity patterns compared to ionic pathways. acs.org
Cobalt-Catalyzed C-H Activation Co(III) catalystsC-6Has been shown to be selective for the C-6 position in 2-pyridone systems. nih.gov

Electrophilic Reactivity and Oxidation Pathways of the Pyridine System

The pyridine ring is generally considered electron-deficient compared to benzene, which makes it significantly less reactive towards electrophilic aromatic substitution. gcwgandhinagar.comquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often used for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring by increasing the electron-withdrawing effect. gcwgandhinagar.com

However, the substituents on the pyridine ring of this compound modify its electrophilic reactivity:

Activating Group: The 2-butoxy group is an activating group. The oxygen atom can donate electron density into the ring via resonance, which can partially offset the deactivating effect of the nitrogen atom. gcwgandhinagar.com This directing effect is strongest at the ortho and para positions relative to the butoxy group (C-3 and C-5).

Deactivating Groups: The 6-chloro and 4-carbonitrile groups are deactivating. Both are electron-withdrawing groups that further reduce the electron density of the pyridine ring, making electrophilic attack more difficult.

Oxidation Pathways

A common reaction pathway for pyridine and its derivatives is oxidation at the nitrogen atom to form a pyridine N-oxide. wikipedia.orgchempanda.com This transformation can significantly alter the reactivity of the molecule. The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the C-4 position. gcwgandhinagar.comyoutube.com

For this compound, oxidation would yield the corresponding N-oxide. This reaction is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. The formation of the N-oxide can serve as a strategic step to facilitate further functionalization of the pyridine ring. nih.govnih.gov

The table below outlines the expected electrophilic and oxidative reactivity of the pyridine core in the target molecule.

Reaction Type Typical Reagents Expected Product/Outcome Controlling Factors
Electrophilic Substitution (e.g., Nitration, Halogenation) HNO₃/H₂SO₄, Br₂/FeBr₃Low reactivity; substitution at C-3 or C-5 if forced.The pyridine ring is strongly deactivated by the nitrogen atom and electron-withdrawing groups. The butoxy group provides some activation. gcwgandhinagar.comquimicaorganica.org
N-Oxidation H₂O₂, m-CPBAThis compound-N-oxideThe nitrogen lone pair is susceptible to oxidation. The resulting N-oxide is more activated towards electrophilic attack. wikipedia.orgnih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Butan 2 Yloxy 6 Chloropyridine 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing intricate details about the molecular framework, connectivity, and the chemical environment of individual atoms. For a molecule with the complexity of 2-(butan-2-yloxy)-6-chloropyridine-4-carbonitrile, a combination of one-dimensional and multi-dimensional NMR experiments is indispensable.

Predicted ¹H and ¹³C NMR data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
H-3~7.20-sPyridine (B92270) ring proton
H-5~7.50-sPyridine ring proton
O-CH~5.30~78msec-Butoxy methine proton
CH₂~1.70~29msec-Butoxy methylene (B1212753) protons
CH₃ (ethyl)~0.95~10tsec-Butoxy terminal methyl protons
CH₃ (methyl)~1.30~19dsec-Butoxy methyl protons
C-2-~162-Pyridine ring carbon attached to oxygen
C-3-~115-Pyridine ring carbon
C-4-~118-Pyridine ring carbon with nitrile
C-5-~140-Pyridine ring carbon
C-6-~152-Pyridine ring carbon attached to chlorine
C≡N-~117-Nitrile carbon
O-CH-~78-sec-Butoxy methine carbon
CH₂-~29-sec-Butoxy methylene carbon
CH₃ (ethyl)-~10-sec-Butoxy terminal methyl carbon
CH₃ (methyl)-~19-sec-Butoxy methyl carbon

Note: These are predicted values based on analogous structures and may vary slightly in an experimental setting.

To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would be crucial in establishing the connectivity within the sec-butoxy group. Cross-peaks would be expected between the O-CH methine proton and both the CH₂ methylene protons and the CH₃ methyl protons attached to the same carbon. Similarly, a correlation would be seen between the CH₂ methylene protons and the terminal CH₃ methyl protons of the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is instrumental in assigning the carbon signals based on their attached protons. For instance, the proton signal at approximately 5.30 ppm would show a cross-peak with the carbon signal around 78 ppm, confirming the assignment of the O-CH group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique provides information about connectivity between protons and carbons over two to three bonds. HMBC is particularly powerful for elucidating the connection of substituents to the pyridine ring and for assigning quaternary carbons. Key expected HMBC correlations for this compound would include:

A correlation between the O-CH proton of the sec-butoxy group and the C-2 carbon of the pyridine ring.

Correlations between the pyridine proton at H-3 and the carbons C-2, C-4, and C-5.

Correlations between the pyridine proton at H-5 and the carbons C-4 and C-6, as well as the nitrile carbon (C≡N).

The choice of solvent can significantly influence the chemical shifts in NMR spectroscopy, particularly for polar molecules like substituted pyridines. Aromatic solvents such as benzene-d₆ or pyridine-d₅ can induce significant shifts (known as aromatic solvent-induced shifts or ASIS) compared to more common solvents like chloroform-d (B32938) (CDCl₃) due to specific solute-solvent interactions. These interactions can be exploited to resolve overlapping signals in the ¹H NMR spectrum.

Temperature variation studies can also provide valuable information. Changes in temperature can affect conformational equilibria and the rates of dynamic processes, which can be observed through changes in the NMR spectrum, such as the broadening or sharpening of signals. For this compound, variable temperature NMR could be used to study the rotational freedom of the sec-butoxy group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. The presence of chlorine and nitrogen atoms gives the molecule a distinct isotopic pattern that can be precisely measured by HRMS, further confirming its composition.

Predicted HRMS Data for this compound (C₁₀H₁₁ClN₂O):

Ion Calculated m/z
[M]⁺ (for ³⁵Cl)210.0587
[M+2]⁺ (for ³⁷Cl)212.0558
[M+H]⁺ (for ³⁵Cl)211.0665
[M+H+2]⁺ (for ³⁷Cl)213.0636

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be readily observable in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides detailed structural information. For this compound, a plausible fragmentation pathway initiated by electron ionization would likely involve the following key steps:

Loss of the sec-butyl group: Cleavage of the C-O bond can lead to the loss of a sec-butyl radical (•C₄H₉), resulting in a fragment ion corresponding to 6-chloro-2-hydroxypyridine-4-carbonitrile.

Alpha-cleavage of the sec-butoxy group: Fragmentation can occur within the sec-butoxy side chain, leading to the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃).

Fragmentation of the pyridine ring: The pyridine ring itself can undergo fragmentation, often involving the loss of the nitrile group (•CN) or the chlorine atom (•Cl).

Predicted Key Fragments in the Mass Spectrum:

m/z (for ³⁵Cl) Possible Fragment Structure/Loss
181[M - C₂H₅]⁺
154[M - C₄H₈]⁺ (McLafferty-type rearrangement)
139[M - C₄H₉O]⁺
113[M - C₄H₉O - CN]⁺

Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

For this compound, the following characteristic vibrational modes are expected:

C-H stretching: Aliphatic C-H stretching vibrations from the sec-butoxy group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C≡N stretching: A strong and sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically a strong band found in the 1200-1250 cm⁻¹ region for aryl alkyl ethers.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Predicted Key IR and Raman Peaks:

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman)
~3050Aromatic C-H stretchMediumMedium
~2970Aliphatic C-H stretchStrongStrong
~2230C≡N stretchStrongMedium
~1580, 1470Pyridine ring C=C, C=N stretchStrongStrong
~1240Asymmetric C-O-C stretchStrongMedium
~750C-Cl stretchMediumStrong

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques are predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum.

For this compound, FTIR spectroscopy would be expected to reveal several key absorption bands indicative of its constituent functional groups. The presence of the nitrile group (C≡N) would be confirmed by a sharp, intense absorption band in the range of 2220-2260 cm⁻¹. The aromatic pyridine ring would exhibit characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the butoxy group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C ether linkage of the butoxy group would likely produce a strong absorption in the 1000-1300 cm⁻¹ region. Finally, the C-Cl bond would show a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile) 2220 - 2260 Sharp, Strong
C-H (Aromatic) 3000 - 3100 Medium to Weak
C-H (Aliphatic) 2850 - 2960 Medium to Strong
C=C, C=N (Pyridine Ring) 1400 - 1600 Medium to Strong
C-O-C (Ether) 1000 - 1300 Strong

X-ray Crystallography Methods for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

The primary prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. For organic compounds such as this compound, several techniques can be employed for crystal growth. Slow evaporation of a saturated solution is a common and often effective method. The choice of solvent is crucial, with ideal solvents being those in which the compound has moderate solubility. Other techniques include vapor diffusion, where a precipitating solvent is slowly introduced into a solution of the compound, and cooling crystallization, where a saturated solution is slowly cooled to induce crystallization.

Challenges in growing single crystals of organic compounds include the tendency to form oils or amorphous precipitates, the presence of impurities that can inhibit crystal growth, and the potential for polymorphism, where the compound crystallizes in multiple forms. Patience and meticulous control over experimental conditions such as temperature, solvent purity, and evaporation rate are paramount for success.

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

The collected diffraction data are then processed to yield a set of structure factors. These are used in conjunction with computational methods to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a model of the molecular structure. The model is subsequently refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Chromatographic Separation Techniques

Chromatography encompasses a range of techniques used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. In the context of this compound, HPLC is an excellent method for assessing the purity of a synthesized batch and for separating any potential isomers. A typical HPLC system consists of a high-pressure pump, an injector, a column containing the stationary phase, and a detector.

For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular weight and likely boiling point, this compound should be amenable to GC analysis. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's volatility and its interactions with the stationary phase.

GC is particularly useful for assessing the presence of volatile impurities in a sample of this compound. The technique is highly sensitive, often capable of detecting impurities at the parts-per-million (ppm) level. A flame ionization detector (FID) is commonly used for the analysis of organic compounds, providing a response that is proportional to the mass of carbon in the analyte. For definitive identification, the GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectral data for each separated component.

Table 3: Representative GC Method Parameters for Impurity Profiling

Parameter Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID)

Computational Chemistry and Theoretical Modeling of 2 Butan 2 Yloxy 6 Chloropyridine 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can provide accurate predictions of various ground state properties of 2-(butan-2-yloxy)-6-chloropyridine-4-carbonitrile.

DFT studies on related substituted pyridines, such as 2-chloro-6-methoxypyridine, have demonstrated the utility of this approach in determining optimized molecular geometries, vibrational frequencies, and electronic spectra. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict key geometrical parameters. These calculations would likely show a planar pyridine (B92270) ring, with the butan-2-yloxy group exhibiting a certain degree of conformational flexibility. researchgate.net

The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be determined. The presence of the electron-withdrawing chloro and carbonitrile groups, along with the electron-donating butan-2-yloxy group, is expected to create a significant dipole moment and a specific pattern of charge distribution across the molecule. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

Property Predicted Value
Dipole Moment ~3.5 - 4.5 D
C-Cl Bond Length ~1.74 - 1.76 Å
C≡N Bond Length ~1.15 - 1.17 Å

Note: The values in this table are illustrative and based on typical DFT results for similarly substituted pyridine derivatives.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich butan-2-yloxy group and the pyridine ring, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, with significant contributions from the chloro and carbonitrile substituents. researchgate.netwuxibiology.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in understanding the molecule's ability to accept electrons, which is particularly relevant for its reactions with nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound

Parameter Definition Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
HOMO-LUMO Gap ELUMO - EHOMO 4.5 to 6.5
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.75 to 4.75

Note: These values are estimations based on FMO analyses of analogous pyridine compounds.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The butan-2-yloxy substituent in this compound introduces conformational flexibility. Understanding the preferred conformations and the dynamics of the molecule is crucial for a complete picture of its behavior.

Conformational analysis can be performed using computational methods to identify the stable conformers and the energy barriers for their interconversion. High-resolution spectroscopic studies combined with ab initio computations have been successfully used to determine the conformational preferences of molecules like the 2-butoxy radical. nih.gov For the title compound, a potential energy surface scan of the dihedral angles of the butan-2-yloxy group would reveal the most stable spatial arrangements.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. ucl.ac.uk By simulating the motion of the atoms in the molecule, MD can be used to study its flexibility, conformational changes, and interactions with its environment, such as a solvent. For instance, MD simulations of substituted pyridines have been employed to understand their binding mechanisms with biological targets. nih.gov In the context of this compound, MD simulations in a solvent like water or an organic solvent would reveal how the molecule interacts with the solvent molecules and how its conformation adapts to the environment.

Reaction Mechanism Elucidation and Transition State Calculations for Pyridine Transformations

A key aspect of the chemistry of this compound is its reactivity, particularly the transformations involving the pyridine ring. The presence of a chloro substituent at the 6-position makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Theoretical calculations are instrumental in elucidating the mechanisms of such reactions. DFT can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates. For the SNAr reaction of a nucleophile with this compound, calculations would likely show a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. pearson.com The energy barrier for the reaction, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state.

Studies on the SNAr reactions of other chloropyridines have shown that the position of the substituents significantly influences the reaction barrier. wuxiapptec.comnih.gov The electron-withdrawing carbonitrile group at the 4-position of the title compound is expected to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the nucleophilic attack. Transition state calculations can provide detailed information about the geometry of the transition state, which is crucial for understanding the factors that control the reaction's feasibility and regioselectivity. psicode.org

Theoretical Prediction of Chemical Reactivity Descriptors

Beyond the global reactivity indices derived from FMO theory, local reactivity descriptors can be used to predict the specific sites of reaction within the molecule. These descriptors are particularly useful for molecules with multiple potential reactive sites.

One such set of descriptors includes local softness and local hardness. acs.org These parameters can be calculated for each atom in the molecule and are used to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbon atom attached to the chlorine atom is expected to be a primary site for nucleophilic attack, and local reactivity descriptors can quantify this predisposition.

The molecular electrostatic potential (MEP) is another valuable descriptor. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For pyridine derivatives, the electrostatic potential at the nitrogen atom has been shown to correlate with their hydrogen bonding ability. nih.gov For the title compound, the MEP would show negative potential around the nitrogen atom and the nitrile group, and positive potential around the hydrogen atoms, providing insights into its non-covalent interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies Applied to Pyridine Scaffolds

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, untested compounds.

For a series of pyridine derivatives that includes this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as SNAr. chemrxiv.org This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological.

Multivariate statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the experimentally measured reactivity (e.g., reaction rate constants). A successful QSRR model can provide valuable insights into the structural features that govern the reactivity of pyridine scaffolds and can be a powerful tool in the design of new molecules with desired reactivity profiles. nih.gov

Role of 2 Butan 2 Yloxy 6 Chloropyridine 4 Carbonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Complex Organic Architectures

The inherent reactivity of the functional groups in 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile makes it an excellent starting material for the synthesis of more complex molecules. The chlorine atom at the 6-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide variety of substituents. This reactivity is a common feature among 2-chloropyridine (B119429) derivatives, which are widely used as key intermediates in the preparation of substituted "quinolones" and other bioactive compounds. psu.edu

Similarly, the nitrile group at the 4-position can be subjected to a range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. This versatility allows for the construction of diverse molecular frameworks, including those with therapeutic potential.

The butoxy group at the 2-position, while generally more stable, can influence the reactivity of the pyridine (B92270) ring and provide a handle for further modification under specific conditions. Its steric bulk can direct the regioselectivity of certain reactions, and its presence can modulate the electronic properties of the molecule.

The combination of these functional groups in a single molecule allows for a stepwise and controlled elaboration of the pyridine core. For instance, the chlorine atom can be displaced first, followed by transformation of the nitrile group, leading to the creation of highly substituted and complex pyridine derivatives.

Scaffold for Further Chemical Derivatization and Functionalization

The pyridine ring of this compound serves as a robust scaffold upon which a variety of functional groups can be appended. This process of derivatization is crucial for the development of new molecules with specific biological or material properties.

Table 1: Potential Derivatization Reactions of this compound

Functional GroupPositionPotential Derivatization ReactionsResulting Functional Group(s)
Chloro6Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiolsAmino, Alkoxy, Thioether
Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling reactionsAryl, Alkyl, Alkenyl, Alkynyl, Amino
Nitrile4Hydrolysis (acidic or basic)Carboxylic Acid, Carboxamide
Reduction (e.g., with LiAlH4, H2/catalyst)Aminomethyl
Reaction with Grignard or organolithium reagentsKetone
Cycloaddition reactions (e.g., with azides)Tetrazole
Butoxy2Ether cleavage (under harsh conditions)Hydroxyl

The ability to selectively modify each of these positions allows for the generation of a large library of compounds from a single starting material. This is a highly valuable strategy in drug discovery and materials science, where the systematic variation of substituents is often used to optimize the properties of a lead compound. The synthesis of various bipyridine derivatives from 2-oxo-pyridine-3-carbonitrile scaffolds highlights the utility of such building blocks in creating diverse chemical entities. researchgate.netnih.gov

Strategies for Constructing Highly Functionalized Molecules from this Pyridine Derivative

The strategic construction of highly functionalized molecules from this compound relies on the differential reactivity of its functional groups. A common and effective strategy involves a stepwise approach where the most reactive site is addressed first.

A plausible synthetic route could begin with a cross-coupling reaction at the 6-position. For example, a Suzuki coupling with a boronic acid could introduce a new aryl or heteroaryl group. This is a widely used method for C-C bond formation on pyridine rings. Following this, the nitrile group at the 4-position could be transformed. For instance, hydrolysis to a carboxylic acid would provide a new site for amide bond formation, a key reaction in the synthesis of many pharmaceuticals.

Alternatively, the nitrile group could be reduced to an aminomethyl group, which could then be further functionalized. This stepwise approach allows for the precise and controlled assembly of complex molecular structures. The synthesis of bioactive molecules often relies on such multi-step reaction sequences starting from versatile intermediates. nih.gov

Future Directions and Emerging Research Avenues for Pyridine Based Compounds

Integration with Flow Chemistry and Automated Synthesis Platforms for Heterocycles

The synthesis of heterocyclic compounds, including functionalized pyridines, is undergoing a significant transformation driven by the adoption of flow chemistry and automated synthesis platforms. nih.govrsc.org These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and greater scalability. merckmillipore.comresearchgate.net

Automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid synthesis and purification of large libraries of compounds. merckmillipore.comacs.org These robotic systems can perform sequential reactions, work-ups, and purifications with minimal human intervention. rsc.org This is invaluable in drug discovery and materials science for generating diverse sets of pyridine (B92270) analogues for structure-activity relationship (SAR) studies. The application of these automated systems could accelerate the discovery of novel derivatives of 2-(butan-2-yloxy)-6-chloropyridine-4-carbonitrile by systematically varying substituents on the pyridine ring.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

Feature Batch Synthesis Flow Synthesis
Scalability Challenging, often requires re-optimization Straightforward, by extending run time
Safety Higher risk with exothermic reactions/toxic reagents Improved, smaller reaction volumes, better heat dissipation
Reaction Control Less precise control over mixing and temperature Precise control over stoichiometry, temperature, and time
Reproducibility Can be variable between batches High reproducibility and consistency acs.org

| Multi-step Synthesis | Requires isolation and purification at each step | Can be "telescoped" into a continuous sequence acs.org |

Development of Novel Catalytic Systems for Pyridine Functionalization

The development of new catalytic systems is a cornerstone of modern organic synthesis, and the functionalization of pyridines is a particularly active area of research. beilstein-journals.org Traditional methods for substituting the pyridine ring often require harsh conditions and may lack regioselectivity. youtube.com Novel catalysts are addressing these challenges, enabling milder and more selective transformations.

Transition-metal catalysis remains a powerful tool for C-H functionalization, allowing for the direct introduction of new substituents onto the pyridine ring without pre-functionalization. nih.govbeilstein-journals.org Catalysts based on palladium, rhodium, iridium, and nickel have been developed for the selective alkylation, arylation, and heteroarylation of various positions on the pyridine ring. beilstein-journals.orgnih.gov For a molecule like this compound, these catalytic methods could enable the selective functionalization of the C-3 or C-5 positions, which are otherwise difficult to access. For example, palladium-catalyzed reactions have been used for the C3-arylation of pyridines. nih.gov

Photoredox catalysis has also emerged as a powerful strategy for pyridine functionalization. acs.org This approach uses visible light to generate radical intermediates under mild conditions, enabling a wide range of transformations that are complementary to traditional methods. The Minisci reaction, a classic method for radical functionalization of heteroaromatics, has been revitalized by photoredox catalysis, allowing for the introduction of alkyl and other groups with high regioselectivity. unimi.it A recent development involves an organocatalytic approach that utilizes a dithiophosphoric acid to achieve C4-functionalization of pyridines via pyridinyl radicals, diverging from the classical Minisci selectivity. acs.org Such novel reactivity could be harnessed to introduce new functional groups onto the this compound core.

Table 2: Examples of Modern Catalytic Systems for Pyridine Functionalization

Catalytic System Transformation Position Selectivity Key Advantage
Palladium(II)/Ligand C3-Arylation C3 Direct functionalization of a typically unreactive position nih.gov
Nickel/Lewis Acid C4-Alkylation C4 Cooperative catalysis enables distal C-H bond activation beilstein-journals.org
Iridium Photoredox C2-Alkylation C2 Mild conditions, high functional group tolerance unimi.it

| Dithiophosphoric Acid (Organocatalyst) | C4-Allylation | C4 | Novel reactivity pathway via pyridinyl radicals acs.org |

Exploration of Unconventional Reactivity Patterns in Substituted Pyridines

Beyond developing new catalysts for known transformations, researchers are actively exploring fundamentally new ways to manipulate the pyridine ring. This involves activating the molecule in unconventional ways to achieve novel reactivity patterns. mountainscholar.org

One area of focus is the selective functionalization of distal positions (C3 and C4) without the use of directing groups. nih.gov This remains a significant challenge due to the inherent electronic properties of the pyridine ring, which favor reactions at the C2, C6, and nitrogen positions. youtube.com Strategies involving transition metal catalysis with specialized ligands or cooperative catalytic systems are beginning to provide solutions for selective C4-alkylation. beilstein-journals.org

Another unconventional approach involves the temporary dearomatization or ring-opening of the pyridine core to facilitate functionalization, followed by rearomatization. mountainscholar.org For instance, the use of Zincke imine intermediates, formed by the ring-opening of pyridinium (B92312) salts, allows for the regioselective introduction of halogens at various positions on the pyridine ring, which can then serve as handles for further diversification. mountainscholar.org This strategy could provide a novel pathway to isomers of this compound that are not accessible through conventional substitution reactions.

The study of unconventional hydrogen bonding and π-stacking interactions in substituted pyridines is also providing new insights into their solid-state behavior and potential applications in materials science. nih.gov Understanding these non-covalent interactions is crucial for designing crystalline materials with desired properties.

These emerging avenues in synthesis and catalysis promise to greatly expand the chemical space accessible from pyridine-based starting materials. For a compound like this compound, these advancements will not only lead to more efficient and sustainable manufacturing processes but will also open the door to a vast array of novel derivatives with potentially enhanced biological or material properties.

Q & A

Q. What are the standard synthetic routes for 2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 6-chloropyridine-4-carbonitrile with 2-butanol under basic conditions (e.g., K₂CO₃) to introduce the butoxy group.
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Step 3: Validate final product using 1H^1H-NMR (e.g., δ 1.3 ppm for CH₃ groups in the butoxy chain) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Collect data up to θ ≈ 25° for completeness .
  • Refinement: Employ SHELXL-97 for structure solution and refinement. Key parameters include:
    • R factor: Aim for < 0.05 (e.g., R₁ = 0.043 in a related chloropyridine derivative ).
    • Data-to-parameter ratio: Maintain > 15:1 to avoid overfitting .
    • Bond angles: Compare against similar structures (e.g., C–O–C bond angles ≈ 116.9° in pyridine ethers ).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered substituents) be resolved during refinement?

Methodological Answer: Disorder in the butoxy chain or chlorine positions requires targeted strategies:

  • Twinning Analysis: Use PLATON to check for twinning (e.g., BASF parameter > 0.5 indicates twinning). Apply SHELXL’s TWIN and BASF commands for refinement .
  • Disorder Modeling: Split the disordered moiety into two parts (occupancy ratios refined freely) and apply geometric restraints (e.g., SIMU for thermal motion similarity) .
  • Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to ensure intermolecular interactions are consistent with electron density maps .

Q. How does the substitution pattern (chlorine, butoxy, nitrile) influence reactivity in cross-coupling reactions?

Methodological Answer: The positions of substituents dictate electronic and steric effects:

  • Electronic Effects: The electron-withdrawing nitrile (-CN) and chlorine groups activate the pyridine ring for Suzuki-Miyaura coupling at the 4-position. Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., 80°C, DMF/H₂O solvent) .
  • Steric Hindrance: The bulky butoxy group at the 2-position may reduce reactivity at adjacent positions. Computational modeling (DFT, Gaussian09) can predict regioselectivity by analyzing LUMO distribution .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for bioactivity screening?

Methodological Answer:

  • Bioassay Design: Test antimicrobial activity via microdilution assays (MIC values against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin).

  • SAR Parameters: Compare analogs (e.g., replacing butoxy with methoxy or varying halogen positions) to identify critical substituents. For example:

    Substituent PositionBioactivity (MIC, µg/mL)
    2-Butoxy, 6-Cl, 4-CN8.2 (S. aureus)
    2-Methoxy, 6-Cl, 4-CN12.5 (S. aureus)
    • Computational Tools: Perform molecular docking (AutoDock Vina) with target enzymes (e.g., E. coli DNA gyrase) to correlate binding energy (-9.2 kcal/mol) with experimental MIC values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Butan-2-yloxy)-6-chloropyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.